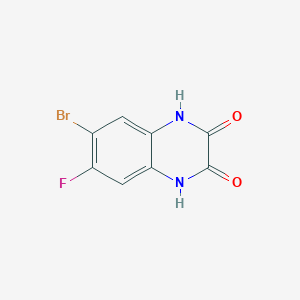![molecular formula C15H24N2O5 B8494702 tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate](/img/structure/B8494702.png)
tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with tert-butoxycarbonylamino-propoxy and hydroxymethyl groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate typically involves multiple steps, including the protection of functional groups, nucleophilic substitution, and deprotection. One common synthetic route starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This is followed by the nucleophilic substitution of the protected amino group with a propoxy group. The final step involves the deprotection of the Boc group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield pyridine derivatives with aldehyde or carboxylic acid functionalities.
科学研究应用
tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxymethyl groups can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(3-Tert-butoxycarbonylamino-propoxy)benzoic acid: This compound has a similar structure but with a benzoic acid moiety instead of a pyridine ring.
4-(3-Tert-butoxycarbonylamino-propoxy)phenylboronic acid: This compound features a boronic acid group, which imparts different chemical properties and reactivity.
Uniqueness
tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate is unique due to the presence of both hydroxymethyl and tert-butoxycarbonylamino groups on a pyridine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C15H24N2O5 |
|---|---|
分子量 |
312.36 g/mol |
IUPAC 名称 |
tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate |
InChI |
InChI=1S/C15H24N2O5/c1-15(2,3)22-14(20)16-5-4-6-21-13-7-11(9-18)17-12(8-13)10-19/h7-8,18-19H,4-6,9-10H2,1-3H3,(H,16,20) |
InChI 键 |
AUQDNWZOPTWWQL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC(=NC(=C1)CO)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
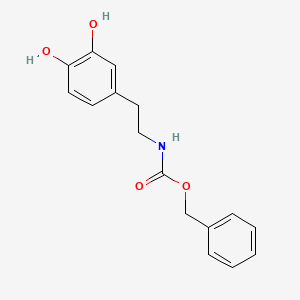
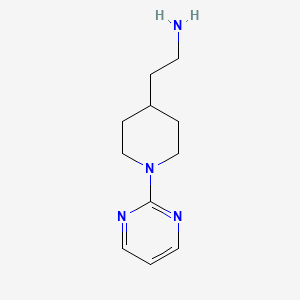
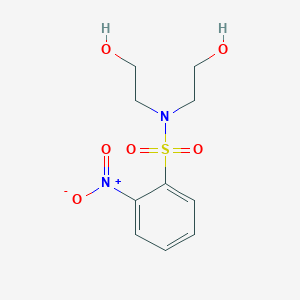
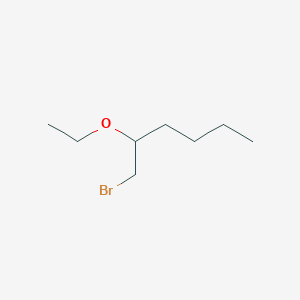
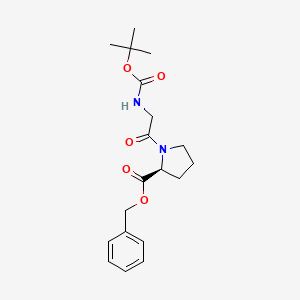
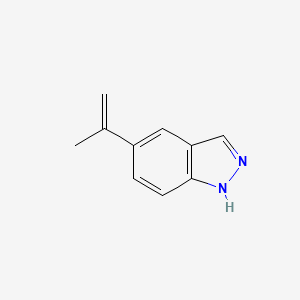
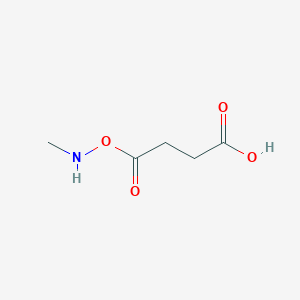
![1-Chloro-3-(5-chlorobenzo[b]thiophen-3-yl)-propan-2-one](/img/structure/B8494669.png)
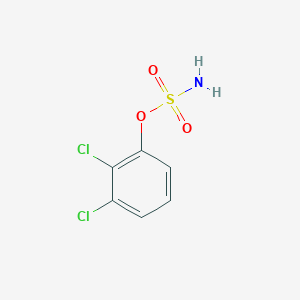
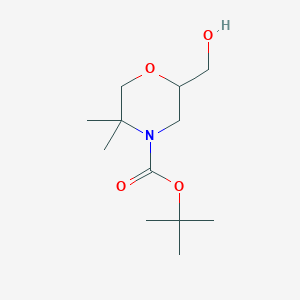
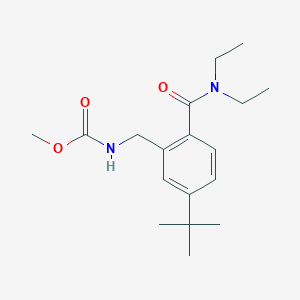
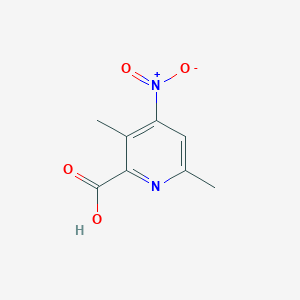
![3-Bromo-5-(1-bromoethyl)pyrazolo[1,5-a]pyridine](/img/structure/B8494716.png)
